(E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal
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Overview
Description
(E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal is a complex organic compound that features a unique structure combining indeno, pyran, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal typically involves multi-step organic reactions. One common approach is the condensation of 2,4-diphenylindeno[2,3-b]pyran with an appropriate aldehyde under basic conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: (E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enoic acid.
Reduction: (E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)propan-2-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal is not fully understood, but it is believed to interact with various molecular targets and pathways. Its effects may be mediated through interactions with cellular proteins, enzymes, and receptors, leading to changes in cellular signaling and metabolic pathways. Further research is needed to elucidate the specific molecular targets and mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: A compound with similar structural features but different functional groups.
Methyl 4-fluorobenzoate: Another aromatic compound with distinct functional groups.
6H,7,8-Dihydro(1)benzopyrano(3,2-d)xanthene:
Uniqueness
(E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal is unique due to its combination of indeno, pyran, and phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18O2/c28-17-9-16-23-21-14-7-8-15-22(21)26-24(19-10-3-1-4-11-19)18-25(29-27(23)26)20-12-5-2-6-13-20/h1-18H/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNIGUWWNVNDPK-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C3C4=CC=CC=C4C(=C3O2)C=CC=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=C3C4=CC=CC=C4C(=C3O2)/C=C/C=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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